1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C27H34N2O5. This compound is notable for its unique structure, which includes a pyrrol-2-one core, substituted with various functional groups such as diethylamino, ethoxyphenyl, hydroxy, and methoxy-methylbenzoyl. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting with the preparation of the pyrrol-2-one core. The diethylaminoethyl group is introduced through a nucleophilic substitution reaction, while the ethoxyphenyl and methoxy-methylbenzoyl groups are added via electrophilic aromatic substitution reactions. The hydroxy group is usually introduced through a hydroxylation reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is purified using techniques such as recrystallization, chromatography, or distillation .
Chemical Reactions Analysis
Types of Reactions
1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methoxy-methylbenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrol-2-one derivatives.
Scientific Research Applications
1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group may facilitate binding to these targets, while the hydroxy and methoxy-methylbenzoyl groups contribute to the compound’s overall activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(diethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one .
Uniqueness
1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C27H34N2O5 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H34N2O5/c1-6-28(7-2)15-16-29-24(19-9-11-20(12-10-19)34-8-3)23(26(31)27(29)32)25(30)22-14-13-21(33-5)17-18(22)4/h9-14,17,24,30H,6-8,15-16H2,1-5H3/b25-23+ |
InChI Key |
SUTQBAHWJUJGRC-WJTDDFOZSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)OCC |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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